1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c22-14-3-5-15(6-4-14)24-12-13(10-19(24)25)21(27)23-11-16-7-8-18(29-16)20(26)17-2-1-9-28-17/h1-9,13H,10-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRAGJCOACTNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biological Activity
The compound is believed to act as an inhibitor of blood coagulation factor Xa , a key enzyme in the coagulation cascade. By inhibiting this factor, the compound can potentially prevent thromboembolic disorders such as myocardial infarction, stroke, and deep venous thrombosis . This mechanism positions it as a candidate for anticoagulant therapies.
Therapeutic Applications
-
Anticoagulant Properties : The primary application of this compound is in the treatment and prevention of thromboembolic events. Its ability to inhibit factor Xa suggests it could be effective in managing conditions like:
- Myocardial infarction
- Angina pectoris
- Stroke
- Deep vein thrombosis
- Anti-Cancer Potential : Preliminary studies indicate that thiophene derivatives, including this compound, may exhibit anti-cancer properties. Research suggests that modifications in thiophene structures can lead to enhanced cytotoxicity against various cancer cell lines .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of compounds similar to 1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide :
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticoagulant activity | Demonstrated significant inhibition of factor Xa in vitro. |
| Study 2 | Assess cytotoxic effects on cancer cells | Showed dose-dependent cytotoxicity against breast and lung cancer cell lines. |
| Study 3 | Investigate pharmacokinetics | Indicated favorable absorption and distribution characteristics in animal models. |
Detailed Research Findings
- Inhibition of Factor Xa : In vitro assays revealed that the compound effectively inhibits factor Xa with an IC50 value indicating potent activity . This suggests its potential use in clinical settings for anticoagulation therapy.
- Cytotoxicity Against Cancer Cells : In studies involving various cancer cell lines, the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents . Further structure-activity relationship studies are warranted to optimize its efficacy.
- Pharmacokinetics : Animal studies have shown that the compound has a suitable profile for oral bioavailability, with rapid absorption and a half-life conducive for once-daily dosing regimens .
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiophene vs. Thiadiazol Substituents: The target compound’s bis-thiophene substituent contrasts with thiadiazol groups in analogs .
- Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group in the target compound and provides moderate hydrophobicity and metabolic stability compared to phenyl or benzyl variants.
- Trifluoromethyl vs. Methyl/Isopropyl Groups : The CF₃ group in offers stronger electron-withdrawing effects and resistance to oxidative metabolism compared to methyl/isopropyl groups in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
